

A Comparative Guide to the Corrosion Inhibition Efficiency of Alkylamines

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For Researchers, Scientists, and Drug Development Professionals

The mitigation of metal corrosion is a critical concern across numerous industries, from chemical processing to infrastructure and drug development, where metallic equipment and containers are frequently exposed to corrosive acidic environments. Alkylamines have emerged as a significant class of organic corrosion inhibitors, primarily due to their ability to adsorb onto metal surfaces and form a protective barrier against corrosive agents. Their effectiveness, however, is not uniform and is intricately linked to their molecular structure. This guide provides an objective comparison of the corrosion inhibition efficiency of various alkylamines, supported by experimental data, to aid in the selection and development of effective corrosion management strategies.

Principles of Alkylamine Inhibition

Alkylamines mitigate corrosion by adsorbing onto the metal surface, a process influenced by the presence of the nitrogen atom with its lone pair of electrons.[1] This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive medium and thereby slowing down the electrochemical reactions of corrosion.[1] The stability and effectiveness of this protective layer are dependent on factors such as the amine's chemical structure, its concentration, the temperature of the system, and the nature of the corrosive environment.[2] [3] In acidic solutions, these amines can become protonated, interacting with the metal surface through electrostatic attraction.[1]



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Comparative Performance of Alkylamines

The inhibition efficiency of alkylamines is significantly influenced by their molecular architecture, including the length of the alkyl chain, the number of amine groups, and whether they are primary, secondary, or tertiary.

Effect of Amine Structure

Theoretical and experimental studies indicate that the structure of the amine molecule plays a pivotal role in its inhibition efficiency. Generally, the inhibition performance is affected by the shape and structure of the molecule.[4] Quantum chemical calculations have shown that tertiary amines may exhibit the highest corrosion inhibition efficiency.[1] The substitution of functional groups also has a pronounced effect; for instance, replacing a hydroxyl (-OH) group with a cyano (-CN) or chloro (-Cl) group on an amine derivative was found to increase the inhibition efficiency from approximately 70-80% to over 90%.[5]

The following tables summarize quantitative data from various studies, showcasing the performance of different alkylamines under specific conditions.

Table 1: Corrosion Inhibition Efficiency of Diethanolamine (DEA) on Mild Steel in 0.5 M H₂SO₄ at 303 K

Inhibitor Concentration (M)	Corrosion Current Density (Icorr) (µA/cm²)	Inhibition Efficiency (IE%)
0 (Blank)	1125	-
10 ⁻⁷	502	55.3
10 ⁻⁶	389	65.4
10 ⁻⁵	281	75.0
10 ⁻⁴	182	83.8
10-3	127	88.7
Data sourced from a galvanostatic polarization study.[2]		



Table 2: Comparative Performance of Alkanolamines and Other Inhibitors on Carbon Steel in 0.1N HCl

Inhibitor	Relative Inhibition Efficiency (IE%)
Thiourea	> Ethylenediamine
Ethylenediamine	> Diethanolamine
Diethanolamine	> Formaldehyde
This table presents a relative ranking of inhibitor efficiency based on weight loss measurements. [2]	

Table 3: Comparative Inhibition Efficiency of Amine Derivatives on Mild Steel in 1 M HCl

Inhibitor	Concentration	Inhibition Efficiency (IE%)
2-[(phenylamino)methyl]phenol (PAMP-1)	Optimal	70.64
2-{[(4- hydroxyphenyl)amino]methyl}p henol (HAMP-2)	Optimal	80.47
2-{[(3- chlorophenyl)amino]methyl}ph enol (CAMP-4)	Optimal	90.23
2-[(2- hydroxybenzyl)amino]benzonitr ile (HABN-3)	Optimal	92.56
Data derived from electrochemical measurements.[5]		

Experimental Protocols



The evaluation of corrosion inhibitor efficiency relies on standardized and reproducible experimental methods. The three most common techniques are Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).[6][7]

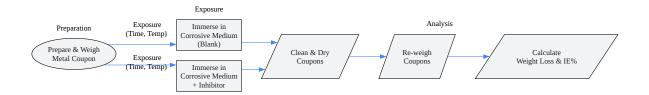
Weight Loss Method (Gravimetric)

This is the simplest and most traditional method for determining corrosion rates.[8] It involves exposing a pre-weighed metal specimen (coupon) to a corrosive environment, with and without the inhibitor, for a specific duration.[6][9]

Detailed Protocol (based on ASTM G31):

- Specimen Preparation: Metal coupons of known dimensions are cleaned, degreased, and accurately weighed to the nearest 0.1 mg.[10]
- Exposure: The coupons are fully or partially immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the alkylamine inhibitor.[11] The tests are conducted in a reactor or beaker for a set duration (e.g., 24 hours to 7 days) at a constant temperature (e.g., 25°C to 95°C).[11]
- Cleaning: After the exposure period, the coupons are removed, and corrosion products are cleaned off according to standard procedures (e.g., as per ASTM G1), which may involve chemical or mechanical cleaning.[10]
- Final Weighing: The cleaned and dried coupons are re-weighed.
- Calculation: The weight loss is used to calculate the corrosion rate (CR) and the Inhibition Efficiency (IE%).[10]
 - Corrosion Rate (CR):CR = (K × W) / (A × T × D)
 - Where: K is a constant, W is the mass loss, A is the surface area, T is the exposure time, and D is the metal density.
 - Inhibition Efficiency (IE%):IE% = [(CR_blank CR_inh) / CR_blank] × 100
 - Where: CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.





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Diagram 1: Standard workflow for the weight loss corrosion test.

Potentiodynamic Polarization

This electrochemical technique provides rapid information about the corrosion rate and the mechanism of inhibition (i.e., whether the inhibitor affects the anodic or cathodic reaction, or both).[12][13] The method involves scanning a potential range and measuring the resulting current.[14]

Detailed Protocol (based on ASTM G59):

- Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[12][15]
- Stabilization: The working electrode is immersed in the test solution (with or without inhibitor)
 and allowed to stabilize until a steady open-circuit potential (E_corr) is reached.
- Polarization Scan: The potential is scanned at a slow, constant rate (e.g., 0.6 V/h) from a
 potential cathodic to E_corr to a potential anodic to E_corr.[14]
- Data Analysis: The resulting potential-current data is plotted on a semi-logarithmic scale (Tafel plot). The corrosion current density (I_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).[13]



• Calculation:

- The Inhibition Efficiency (IE%) is calculated using the corrosion current densities: IE% =
 [(I corr blank I corr inh) / I corr blank] × 100
 - Where: I_corr_blank is the corrosion current density without inhibitor and I_corr_inh is the corrosion current density with inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[15][16] It involves applying a small amplitude AC potential signal over a wide range of frequencies and measuring the impedance response.[17]

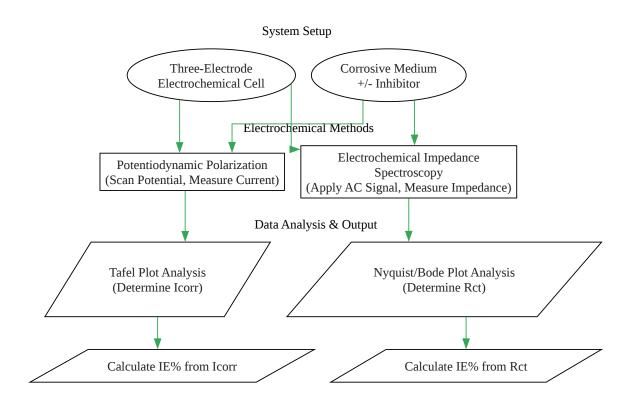
Detailed Protocol:

- Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.[17]
- Measurement: After the open-circuit potential has stabilized, a small sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a frequency range (e.g., 100 kHz to 10 mHz).[7][17]
- Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The
 data is fitted to an equivalent electrical circuit model to extract parameters like the solution
 resistance (R_s) and, most importantly, the charge transfer resistance (R_ct).[18] A larger
 R ct value indicates a slower corrosion rate and better inhibition.[19]

Calculation:

- The Inhibition Efficiency (IE%) is calculated from the charge transfer resistance values: $IE\% = [(R \ ct \ inh R \ ct \ blank) / R \ ct \ inh] \times 100$
 - Where: R_ct_inh is the charge transfer resistance with inhibitor and R_ct_blank is the charge transfer resistance without inhibitor.





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Diagram 2: Workflow for electrochemical corrosion inhibition studies.

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